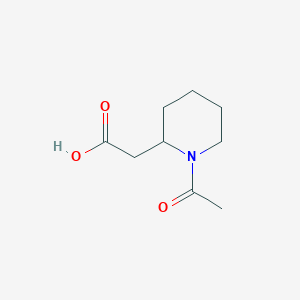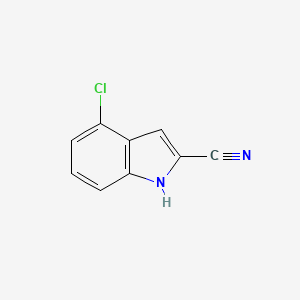
2-氯-4,5-二甲基-1,3-噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,5-dimethyl-1,3-thiazole is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
科学研究应用
2-Chloro-4,5-dimethyl-1,3-thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its role in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用机制
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazoles are known to undergo various reactions such as electrophilic and nucleophilic substitutions . Nucleophilic attack generally takes place at positions 2 and 5 .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
生化分析
Biochemical Properties
2-Chloro-4,5-dimethyl-1,3-thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it can inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions. The interactions of 2-Chloro-4,5-dimethyl-1,3-thiazole with these biomolecules are crucial for its biological activity and therapeutic potential.
Cellular Effects
2-Chloro-4,5-dimethyl-1,3-thiazole has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the normal function of topoisomerase II and causing DNA damage . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and growth.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-4,5-dimethyl-1,3-thiazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This interaction leads to the activation of apoptotic pathways and the inhibition of cell proliferation. Additionally, 2-Chloro-4,5-dimethyl-1,3-thiazole can modulate the activity of other enzymes, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4,5-dimethyl-1,3-thiazole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-Chloro-4,5-dimethyl-1,3-thiazole can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-4,5-dimethyl-1,3-thiazole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects such as anti-inflammatory and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels.
Metabolic Pathways
2-Chloro-4,5-dimethyl-1,3-thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . The compound’s metabolism may also produce active metabolites that contribute to its overall biological effects.
Transport and Distribution
Within cells and tissues, 2-Chloro-4,5-dimethyl-1,3-thiazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential, as it needs to reach target sites within the body to exert its effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-1,3-thiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroacetyl chloride with 2-amino-4,5-dimethylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-Chloro-4,5-dimethyl-1,3-thiazole often employs continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and automated systems helps in scaling up the production while maintaining the quality of the compound .
化学反应分析
Types of Reactions
2-Chloro-4,5-dimethyl-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions to achieve selective oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various substituted thiazole derivatives with different functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Dihydrothiazole derivatives.
相似化合物的比较
Similar Compounds
2-Chloro-1,3-thiazole: Lacks the methyl groups at positions 4 and 5, which can affect its reactivity and biological activity.
4,5-Dimethyl-1,3-thiazole: Does not have the chlorine atom, leading to different chemical properties and applications.
2-Amino-4,5-dimethyl-1,3-thiazole:
Uniqueness
2-Chloro-4,5-dimethyl-1,3-thiazole is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
2-chloro-4,5-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-3-4(2)8-5(6)7-3/h1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMPHXLKDRAIDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)








